molecular formula C10H15Cl2NO B3060067 [2-(3-Chlorophenoxy)ethyl]ethylamine hydrochloride CAS No. 1609407-02-4

[2-(3-Chlorophenoxy)ethyl]ethylamine hydrochloride

Cat. No.: B3060067
CAS No.: 1609407-02-4
M. Wt: 236.13
InChI Key: BGIBUIPWISVBHD-UHFFFAOYSA-N
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Description

[2-(3-Chlorophenoxy)ethyl]ethylamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO·HCl. It is a hydrochloride salt of [2-(3-chlorophenoxy)ethyl]ethylamine, which is an organic compound containing a chlorophenoxy group attached to an ethylamine chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chlorophenoxy)ethyl]ethylamine hydrochloride typically involves the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with ethylamine to produce [2-(3-chlorophenoxy)ethyl]ethylamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted phenoxyethylamines.

Scientific Research Applications

[2-(3-Chlorophenoxy)ethyl]ethylamine hydrochloride is widely used in scientific research, particularly in the fields of chemistry and pharmacology. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals. In biological research, it is used to study the effects of phenoxyethylamines on biological systems. Additionally, it has applications in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(3-Chlorophenoxy)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride
  • [2-(2-Chlorophenoxy)ethyl]ethylamine hydrochloride
  • [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride

Comparison: Compared to its analogs, [2-(3-Chlorophenoxy)ethyl]ethylamine hydrochloride has unique properties due to the position of the chlorine atom on the phenoxy ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-2-12-6-7-13-10-5-3-4-9(11)8-10;/h3-5,8,12H,2,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIBUIPWISVBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC(=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-02-4
Record name Ethanamine, 2-(3-chlorophenoxy)-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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